3-Amino-6-phenylhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185256-64-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15) |
InChI Key |
KPJNDHVABVUHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CC(=O)O)N |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis in Research
Advanced Spectroscopic Methods for Stereochemical Assignment of 3-Amino-6-phenylhexanoic Acid
There is no available research in the public domain that details the use of advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), for the stereochemical assignment of this compound. Consequently, no data tables of chemical shifts, coupling constants, or vibrational frequencies can be provided.
Crystallographic Investigations of this compound and its Complexed Forms
There are no published X-ray crystallography studies for this compound or any of its complexed forms. As a result, information regarding its crystal system, space group, unit cell dimensions, and intramolecular or intermolecular interactions, which would be derived from such investigations, is not available. No crystallographic data tables can be generated.
Derivatization and Analog Design of 3 Amino 6 Phenylhexanoic Acid
Design and Synthesis of Peptidomimetics Incorporating 3-Amino-6-phenylhexanoic Acid Moieties
The incorporation of γ-amino acids like this compound into peptide sequences is a well-established strategy in the design of peptidomimetics. These modified peptides often exhibit enhanced stability against enzymatic degradation and can adopt unique secondary structures, influencing their biological activity. The design process for such peptidomimetics typically begins with identifying the key pharmacophoric elements of a natural peptide ligand that are responsible for its biological effect.
Once the critical residues are identified, this compound can be introduced as a surrogate for a natural amino acid to probe the conformational requirements of the peptide backbone for receptor binding. The extended and flexible phenylhexyl side chain can mimic the side chains of hydrophobic amino acids such as phenylalanine, leucine, or isoleucine, while the γ-amino acid backbone introduces a different spacing of functional groups compared to the natural α-amino acid arrangement. This alteration can lead to peptidomimetics with improved properties, including enhanced receptor affinity and selectivity.
The synthesis of peptidomimetics containing this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The appropriately protected this compound monomer can be coupled to a growing peptide chain on a solid support. The primary amine is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid is activated for coupling using reagents like diisopropylcarbodiimide (DIC) and Oxyma.
A rational design approach, often aided by computational modeling, is crucial for determining the optimal position for incorporating the this compound moiety within the peptide sequence to achieve the desired biological outcome.
Functionalization Strategies for Modulating Biological Activity
The chemical structure of this compound offers several sites for functionalization to fine-tune its biological activity. These modifications can alter the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target interactions.
Key Functionalization Sites and Strategies:
| Functionalization Site | Strategy | Potential Impact on Biological Activity |
| Amino Group (N-terminus) | Acylation, Alkylation, Sulfonylation | Can introduce new interaction points with the target, alter hydrogen bonding patterns, and modify the overall charge of the molecule. |
| Carboxylic Acid (C-terminus) | Amidation, Esterification | Can improve cell permeability by masking the negative charge, introduce new functional groups for target interaction, and serve as a handle for prodrug strategies. |
| Phenyl Ring | Substitution (e.g., with halogens, hydroxyl, methoxy groups) | Can modulate electronic properties, hydrophobicity, and steric bulk, leading to altered binding affinity and selectivity for the target. |
| Hexanoic Acid Chain | Introduction of unsaturation, branching, or heteroatoms | Can alter the conformational flexibility and overall shape of the molecule, influencing how it fits into a binding pocket. |
For instance, acylation of the amino group with different carboxylic acids can introduce a variety of substituents that can probe specific interactions within a receptor's binding site. Similarly, converting the carboxylic acid to an amide can enhance cell permeability and introduce new hydrogen bond donors and acceptors.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Target Interactions
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as this compound, affect its biological activity. By systematically synthesizing and evaluating a series of analogs, researchers can identify the key structural features required for potent and selective target engagement.
In the context of 6-phenylhexanamide (B1615602) derivatives, which are structurally related to this compound, SAR studies have revealed critical insights into their activity as mitofusin activators. These studies have shown that modifications to different parts of the molecule can have a significant impact on potency and pharmacokinetic properties.
Illustrative SAR Findings from Related 6-Phenylhexanamide Derivatives:
| Modification Site | Observation | Implication for SAR |
| Phenyl Group | Replacement with pyridine or pyrimidine variants resulted in very low passive artificial blood brain barrier membrane permeability (PAMPA-BBB). | The phenyl group is crucial for maintaining favorable pharmacokinetic properties, particularly CNS penetration. |
| Cyclohexyl Moiety (attached to the amide) | Replacement of a 4-hydroxyl group with groups of varying topological polar surface area (tPSA) impacted both functional potency and microsomal stability. | A balance of polarity and lipophilicity in this region is necessary for optimal activity and metabolic stability. |
| Linker between Phenyl and Amide | Shortening or lengthening the alkyl chain can significantly alter potency. | The length and flexibility of the linker are critical for correctly positioning the key interacting moieties within the binding site. |
These findings from structurally similar compounds provide a valuable framework for guiding the SAR exploration of this compound derivatives. For example, maintaining the phenyl group while systematically modifying the amino and carboxylic acid functionalities would be a logical starting point for an SAR campaign. The goal of such studies is to develop a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups—required for optimal biological activity. This knowledge is then used to design and synthesize new analogs with improved potency, selectivity, and drug-like properties.
Investigation of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Studies
Enzyme Inhibition Potentials of 3-Amino-6-phenylhexanoic Acid Analogs
The structural framework of this compound provides a versatile scaffold for designing enzyme inhibitors. These enzymes, which include proteases, aminotransferases, and kinases, are involved in a multitude of cellular functions. nih.govnih.gov
Proteases are enzymes that catalyze the breakdown of proteins and are integral to numerous biological processes. nih.gov Their dysregulation is linked to various diseases, making them significant targets for therapeutic intervention. mdpi.com
Interleukin-1β Converting Enzyme (ICE): Members of the Interleukin-1β converting enzyme (ICE) family, which are cysteine proteases, play a role in apoptotic cell death. nih.gov Inhibition of these ICE-like proteases has been shown to reduce neuronal damage resulting from ischemia and excitotoxicity. nih.gov Studies have demonstrated that specific cysteine protease inhibitors can lead to the functional recovery of ischemic brain tissue, suggesting that blocking enzymes associated with apoptosis is a viable therapeutic strategy. nih.gov
HIV Protease: The Human Immunodeficiency Virus (HIV) protease is an essential enzyme for the virus's life cycle, as it cleaves newly synthesized polyproteins to create mature, infectious virions. nih.gov Inhibiting this enzyme is a critical strategy in HIV treatment. mdpi.com Second-generation protease inhibitors, such as darunavir, have demonstrated high potency and a significant genetic barrier to resistance. nih.gov Some of these inhibitors possess a dual mechanism, not only blocking the active site of the mature protease dimer but also inhibiting the dimerization process itself, which is necessary for the enzyme's catalytic activity. nih.gov The development of protease inhibitors often focuses on creating non-peptide molecules that can form robust interactions with the enzyme's backbone to overcome drug resistance. nih.gov
Aminotransferases are enzymes that catalyze the transfer of an amino group between molecules. A key enzyme in this class is γ-aminobutyric acid aminotransferase (GABA-AT).
GABA Aminotransferase (GABA-AT): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is responsible for the degradation of the primary inhibitory neurotransmitter in the central nervous system, GABA. nih.gov When GABA levels in the brain fall below a certain threshold, excessive neuronal excitation can lead to convulsions. nih.govnih.gov By inhibiting GABA-AT, the concentration of brain GABA can be increased, which helps to correct this imbalance. This mechanism is an important approach for developing treatments for epilepsy and other neurological disorders. nih.gov The antiepileptic drug vigabatrin (B1682217) is a known inactivator of GABA-AT, and research continues to develop new analogs with even greater efficiency. nih.gov
Protein kinases are a large family of enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. nih.gov This regulation of protein function is vital for processes like cell growth, differentiation, and metabolism. nih.gov Because of their central role, kinases are significant targets in drug development, particularly in oncology. nih.gov
Kinase inhibitors are typically small molecules designed to interfere with the kinase's activity. They are often classified based on their mechanism of action, such as binding to the ATP-binding site in either an active or inactive conformation. rsc.org The development of selective kinase inhibitors is a major goal, as many inhibitors can target multiple kinases due to the conserved nature of the ATP-binding pocket. nih.govrsc.org While analogs of this compound have not been extensively reported as kinase inhibitors, the adaptability of the chemical scaffold suggests a potential area for future investigation.
Receptor Modulation by this compound Derivatives
In addition to enzyme inhibition, derivatives of this compound have been synthesized and evaluated for their ability to interact with and modulate the function of specific cell surface receptors.
Cholecystokinin (B1591339) (CCK) is a peptide hormone that interacts with two main receptor subtypes, CCK-A and CCK-B, which are found in the gastrointestinal system and the central nervous system. researchgate.net A study involving a derivative, 3-amino-6-(phenyloxy)hexanoic acid, incorporated into the CCK-8 peptide sequence, demonstrated notable interactions with CCK receptors. nih.gov This analog, Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-(R)-beta-homo-App-OH, was found to recognize CCK receptors on rat pancreatic acini, brain membranes, and Jurkat T cells. nih.gov
The research indicated that this compound acts as an agonist at high-affinity peripheral CCK receptors while functioning as an antagonist at low-affinity CCK receptors. nih.gov Further modification of such analogs, for instance by replacing tryptophan with D-tryptophan, resulted in the creation of full CCK-receptor antagonists. nih.gov
| Target | Parameter | Value |
|---|---|---|
| CCK Receptor (Rat Pancreatic Acini) | IC50 | 13 ± 5 nM |
| CCK Receptor (Brain Membranes) | IC50 | 57 ± 5 nM |
| CCK Receptor (Jurkat T cells) | IC50 | 65 ± 21 nM |
| Amylase Secretion (High-Affinity CCK-Receptor) | EC50 | 4 ± 2 nM |
GABA exerts its inhibitory effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. researchgate.netyoutube.com These receptors are the targets for many clinically important drugs, including benzodiazepines and barbiturates, used to treat anxiety, epilepsy, and insomnia. researchgate.net
While direct studies on this compound's interaction with GABA receptors are limited, research on the structurally related compound, 4-phenylbutyric acid (a phenylbutanoic acid), provides valuable insights. Studies have shown that 4-phenylbutyrate (B1260699) can act as a chemical chaperone to modulate GABA-A receptor function. nih.gov Specifically, it has been found to promote the trafficking of wildtype GABA-A receptors to the cell membrane, reduce endoplasmic reticulum stress, and mitigate seizures in a mouse model of Dravet syndrome. nih.gov It was proposed that 4-phenylbutyrate enhances the folding and expression of the receptor subunits, thereby increasing the number of functional receptors at the neuronal surface and reducing brain excitability. nih.gov These findings suggest that the phenyl-substituted alkanoic acid structure may be a promising scaffold for developing modulators of GABA receptor function.
Role in Protein-Protein Interaction (PPI) Modulation (e.g., Mitofusin Activation by related phenylhexanamide derivatives)
The modulation of protein-protein interactions (PPIs) represents a promising therapeutic strategy for a variety of diseases. While direct studies on this compound are limited, research into related 6-phenylhexanamide (B1615602) derivatives has shed light on their potential to modulate PPIs, particularly in the context of mitochondrial dynamics.
A notable example is the activation of Mitofusin (MFN), a key protein in mitochondrial fusion. Mutations in Mitofusin 2 (MFN2) are linked to Charcot-Marie-Tooth disease type 2A (CMT2A), a neurodegenerative disorder. Small molecules that can activate MFN1 and MFN2 offer a potential therapeutic avenue.
In this regard, a series of 6-phenylhexanamide derivatives have been developed and identified as potent and stereoselective Mitofusin activators. These compounds are designed to enhance mitochondrial fusion, a critical process for maintaining mitochondrial health and function. Preclinical studies on these derivatives have demonstrated their ability to engage with mitochondrial targets and cross the blood-brain barrier, making them viable candidates for further development as treatments for conditions like CMT2A.
The mechanism of action for these phenylhexanamide derivatives involves the modulation of the intricate PPIs that govern Mitofusin's function. Mitofusins exist in both active and inactive conformations, and their transition between these states is regulated by intramolecular interactions. The binding of the small molecule activators is thought to disrupt these inhibitory intramolecular interactions, thereby promoting an "open" conformation that facilitates the formation of MFN dimers and subsequent mitochondrial fusion.
One particular 4-hydroxycyclohexyl analogue within this series of 6-phenylhexanamide derivatives has shown significant promise, exhibiting not only high potency and selectivity but also favorable oral bioavailability in preclinical models. Further investigations into cis- and trans-4-hydroxycyclohexyl isostereomers revealed that the biological activity and protein engagement were exclusive to the trans-isomer, highlighting the stereospecificity of the interaction.
These findings underscore the potential of the phenylhexanamide scaffold, to which this compound is structurally related, in the development of molecules that can effectively modulate protein-protein interactions for therapeutic benefit.
Molecular Recognition and Binding Mode Analysis of this compound with Biological Targets
A comprehensive understanding of the molecular recognition and binding mode of a compound is crucial for elucidating its mechanism of action and for guiding further drug development. While specific molecular docking and binding mode analyses for this compound are not extensively detailed in the current body of scientific literature, we can infer potential interaction patterns and analytical approaches based on studies of structurally similar molecules and general principles of computational chemistry.
Computational Approaches to Predict Binding Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method involves placing the ligand into the binding site of the target protein in various conformations and orientations and scoring each pose based on a force field. For a compound like this compound, docking studies could be employed to identify potential biological targets and to visualize the key interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Key Structural Features and Potential Interactions
The chemical structure of this compound, featuring a phenyl ring, a hexanoic acid backbone, and an amino group, provides several key features for potential interactions with biological targets:
The phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.
The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and can also participate in ionic interactions with positively charged residues (e.g., lysine, arginine).
The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate).
The flexible hexanoic acid chain allows the molecule to adopt various conformations to fit into different binding pockets.
Inference from Related Compounds
Insights into the potential binding modes of this compound can also be drawn from studies of related compounds. For instance, the structure-activity relationship (SAR) studies of 6-phenylhexanamide derivatives as Mitofusin activators revealed the importance of specific stereochemistry and the presence of particular functional groups for optimal activity. These findings suggest that precise positioning and interaction with specific amino acid residues in the target protein are critical for their biological effect.
Future Directions for Research
To definitively elucidate the molecular recognition and binding mode of this compound, further experimental and computational studies are necessary. X-ray crystallography or cryo-electron microscopy of the compound in complex with its biological target(s) would provide high-resolution structural information. In parallel, molecular dynamics simulations could offer insights into the dynamic nature of the binding process and the stability of the ligand-receptor complex over time. Such studies would be invaluable for understanding its biological activity and for the rational design of more potent and selective derivatives.
Computational and Theoretical Approaches in 3 Amino 6 Phenylhexanoic Acid Research
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interaction between a ligand, such as a derivative of 3-Amino-6-phenylhexanoic acid, and its receptor, typically a protein. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand within the active site of a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or score.
The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring each conformation based on a force field that approximates the energetics of the interaction. These scoring functions typically account for various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.
For instance, in studies of analogous compounds like 2(S)-amino-6-boronohexanoic acid (ABH) derivatives, molecular docking has been successfully employed to predict their binding modes within the active site of human arginase I (hARGI). mdpi.comsemanticscholar.org These studies have revealed that the derivatives adopt a similar orientation to the parent compound, with specific substituents exposed to the solvent and forming interactions with residues at the entrance of the binding site. mdpi.comsemanticscholar.org Similarly, molecular docking has been used to screen large libraries of compounds against therapeutic targets like the epidermal growth factor receptor (EGFR) and caspase-9, identifying key interacting amino acid residues and predicting binding affinities. nih.gov
The insights gained from molecular docking studies on this compound derivatives can guide the rational design of new compounds. By understanding the key interactions that contribute to high binding affinity, medicinal chemists can modify the structure of the ligand to enhance these interactions, for example, by introducing a hydrogen bond donor or acceptor at a specific position.
Table 1: Example of Molecular Docking Results for Hypothetical this compound Derivatives
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound A | Protein X | -8.5 | Tyr123, Asp156, Phe201 |
| Compound B | Protein X | -7.9 | Tyr123, Ser157, Phe201 |
| Compound C | Protein Y | -9.2 | Arg55, Glu89, Trp112 |
| Compound D | Protein Y | -8.1 | Arg55, Gln90, Trp112 |
This table is illustrative and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. In the context of this compound, MD simulations can be used to explore its conformational landscape, study its interactions with solvent molecules, and investigate the dynamics of its binding to a receptor.
An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. By analyzing this trajectory, a wealth of information can be obtained, including:
Conformational Sampling: Identifying the most stable and populated conformations of this compound in solution or when bound to a receptor.
Binding Energetics: Calculating the free energy of binding of the ligand to its receptor, which provides a more accurate estimate of binding affinity than docking scores. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are commonly used for this purpose.
Stability of the Ligand-Receptor Complex: Assessing the stability of the complex over time and identifying key residues that contribute to its stability.
MD simulations have been widely applied to study the behavior of amino acids and their derivatives. For example, simulations have been used to investigate the self-assembly of aromatic amino acids into fibril-like aggregates and to study the conformational states of peptides containing modified amino acids. rsc.orgresearchgate.net In drug discovery, MD simulations are often used to refine the binding poses obtained from molecular docking and to predict the impact of mutations on drug binding.
Quantum Chemical Studies on Reactivity and Electronic Structure
Quantum chemical (QC) methods, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and properties of molecules. These methods can be used to study the reactivity of this compound, calculate its molecular properties, and gain insights into its chemical behavior.
Commonly used QC methods include Density Functional Theory (DFT) and ab initio methods. These calculations can provide valuable information about:
Molecular Geometry: Determining the optimized three-dimensional structure of the molecule.
Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the chemical reactivity of a molecule. hakon-art.com
Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity, which can be used to predict the reactivity of different sites within the molecule. hakon-art.com
Spectroscopic Properties: Simulating spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization of the molecule.
Quantum chemical studies have been instrumental in understanding the properties of various amino acids and their derivatives. nih.govresearchgate.net For example, DFT calculations have been used to investigate the molecular structure and reactivity descriptors of various organic molecules, providing insights into their relative stability and reactivity. hakon-art.com
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.5 D |
| Molecular Electrostatic Potential (Min/Max) | -0.05 / 0.08 a.u. |
This table is illustrative and does not represent actual experimental data.
In Silico Design of this compound-Based Leads
The ultimate goal of computational and theoretical approaches in drug discovery is to guide the design of new molecules with improved therapeutic properties. In silico design of leads based on the this compound scaffold involves a combination of the techniques described above.
The process typically begins with a known active compound or a hit from a high-throughput screen. Molecular docking and MD simulations are then used to understand its binding mode and identify opportunities for optimization. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies employed:
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the target receptor. By visualizing the ligand-receptor complex, medicinal chemists can design new molecules that fit better into the binding site and make more favorable interactions. For example, a phenyl group could be modified to better fit into a hydrophobic pocket, or a polar group could be added to form a new hydrogen bond.
Ligand-Based Drug Design (LBDD): When the structure of the target receptor is unknown, LBDD methods are used. These methods are based on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) are used to build a model that describes the key chemical features required for activity. This model can then be used to screen virtual libraries of compounds or to design new molecules that possess these features.
The in silico design of α-amino amide derivatives as histone deacetylase 6 (HDAC6) inhibitors is an example of how these computational approaches can be applied. mdpi.com In such studies, a pharmacophore model is often developed, consisting of features like a zinc-binding group, a linker, and a cap region, to guide the design of new inhibitors. mdpi.com
Through an iterative cycle of in silico design, chemical synthesis, and biological testing, it is possible to optimize the properties of this compound-based leads, ultimately leading to the development of new and effective therapeutic agents.
Applications in Chemical Biology and Preclinical Biomedical Research
3-Amino-6-phenylhexanoic Acid as a Scaffold for Chemical Probes
In the field of chemical biology, the development of specific and effective chemical probes is crucial for elucidating complex biological processes. The scaffold of a molecule provides the fundamental structural framework upon which functional groups can be strategically placed to interact with biological targets. While specific examples of this compound being utilized directly as a chemical probe are not extensively documented in publicly available literature, its structural motifs suggest its potential in this area.
The amino group and the carboxylic acid group of this compound offer versatile handles for chemical modification. These sites can be used to attach reporter molecules, such as fluorophores or biotin, which are essential for the detection and visualization of molecular interactions in biological systems. Furthermore, the phenyl group can be modified to modulate the scaffold's steric and electronic properties, potentially influencing its binding affinity and selectivity for a target protein. The flexible hexanoic acid backbone allows for conformational adaptability, which can be advantageous in optimizing the presentation of functional groups for target engagement. The principles of using amino acid-like structures as scaffolds are well-established in medicinal chemistry, providing a strong basis for the future design of chemical probes based on the this compound framework.
Integration into Biologically Active Peptides and Small Molecules
The incorporation of non-natural amino acids into peptides is a widely used strategy to enhance their therapeutic properties, such as stability against enzymatic degradation, improved receptor affinity, and better pharmacokinetic profiles. While direct examples of the integration of this compound into peptides are not readily found in the reviewed literature, the use of a closely related isomer, 6-aminohexanoic acid (a linear chain amino acid), as a linker in peptides is well-documented. This suggests a potential role for this compound in a similar capacity.
The introduction of this compound into a peptide sequence would introduce a unique kink in the peptide backbone due to the amino group's position at the 3-carbon. This could be leveraged to induce specific secondary structures or to orient key side chains for optimal interaction with a biological target. The phenyl group also introduces a hydrophobic element that could be important for binding to hydrophobic pockets in proteins. The synthesis of peptides containing such non-natural amino acids typically involves solid-phase peptide synthesis (SPPS), where the protected this compound building block would be incorporated at the desired position in the peptide chain.
In the realm of small molecules, the this compound scaffold can serve as a starting point for the development of new therapeutic agents. Its inherent chirality and functional groups make it an attractive precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activity.
Preclinical Assessment of Therapeutic Potential in Disease Models (e.g., mitochondrial diseases, immune diseases)
The preclinical evaluation of compounds in relevant disease models is a critical step in the drug discovery process. While direct preclinical data for this compound is limited, research on closely related molecules provides compelling evidence for its potential therapeutic applications, particularly in the context of mitochondrial and immune-related diseases.
Mitochondrial Diseases:
A significant area of research has focused on derivatives of 6-phenylhexanamide (B1615602) as potent and stereoselective activators of mitofusin (MFN), a key protein involved in mitochondrial fusion. nih.gov Mutations in MFN2 are a cause of the neurodegenerative disorder Charcot-Marie-Tooth disease type 2A (CMT2A). nih.gov A preclinical study demonstrated that a rationally designed 6-phenylhexanamide derivative could enhance mitochondrial fusion, suggesting a promising therapeutic strategy for conditions associated with mitochondrial dysfunction. nih.gov Given the structural similarity, it is plausible that this compound and its derivatives could also modulate mitochondrial dynamics and warrant investigation in models of mitochondrial disease.
Immune Diseases:
The modulation of immune responses is another area where amino-phenyl derivatives have shown promise. For instance, a novel 3-amino-6-phenyl-pyridazine derivative was found to selectively block the production of pro-inflammatory mediators such as interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells. This suggests a potential role for such compounds in mitigating neuroinflammation, a hallmark of many neurodegenerative diseases. While the core heterocyclic system is different, this finding highlights the potential of the amino-phenyl motif in designing molecules with immunomodulatory properties. Further preclinical studies would be necessary to determine if this compound or its derivatives possess similar anti-inflammatory or immunomodulatory effects.
Below is a table summarizing the preclinical findings for related compounds:
| Compound Class | Disease Model/Target | Key Findings |
| 6-Phenylhexanamide Derivatives | Mitochondrial Disease (Mitofusin Activators) | Potent and stereoselective activation of mitofusin, enhanced mitochondrial fusion. nih.gov |
| 3-Amino-6-phenyl-pyridazine Derivative | Neuroinflammation (Activated Glia) | Selective blockage of pro-inflammatory cytokine (IL-1β) and nitric oxide (NO) production. |
Future Perspectives and Emerging Research Avenues for 3 Amino 6 Phenylhexanoic Acid
Development of Novel Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often confined to a single stereoisomer. Consequently, the development of synthetic methods that can selectively produce a specific three-dimensional arrangement of atoms is paramount. For 3-Amino-6-phenylhexanoic acid, future research is geared towards pioneering novel stereoselective synthetic methodologies that are both efficient and scalable.
A particularly promising area is the convergence of photoredox catalysis with biocatalysis. nih.gov This synergistic approach utilizes visible light to initiate radical reactions, which are then controlled by enzymes to achieve high stereoselectivity. nih.gov Researchers are exploring the use of engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes in this context. nih.gov This method, termed pyridoxal radical biocatalysis, could enable the protecting-group-free synthesis of valuable non-canonical amino acids like this compound with precise control over the stereochemistry at the amino-bearing carbon. nih.gov
Furthermore, advances in biocatalysis using oxidoreductases, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), are opening new doors for the synthesis of chiral amines. nih.govresearchgate.net These enzymes can catalyze the asymmetric amination of ketone precursors or the reduction of imines with high enantioselectivity. mdpi.commanchester.ac.uk Future work will likely focus on identifying or engineering enzymes that can accommodate the 6-phenylhexanoic acid backbone to produce enantiomerically pure (R)- or (S)-3-Amino-6-phenylhexanoic acid.
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| Photoredox/Biocatalysis Synergy | Combines light-activated radical generation with enzymatic stereocontrol. nih.gov | High stereoselectivity, mild reaction conditions, protecting-group-free synthesis. nih.gov |
| Engineered Oxidoreductases (AmDHs, IREDs) | Utilizes enzymes to perform stereoselective amination or imine reduction. nih.govresearchgate.net | Excellent enantiomeric excess, environmentally benign (biocatalytic). manchester.ac.uk |
| Asymmetric C-H Functionalization | Directly converts a C-H bond into a C-N bond in a stereoselective manner. diva-portal.org | Atom-economical, simplifies synthetic routes from readily available precursors. diva-portal.org |
Exploration of Undiscovered Biological Targets and Pathways
While the full biological activity profile of this compound is still under investigation, the structure of its backbone—a phenyl group attached to a six-carbon chain with an amino group—is found in molecules with known therapeutic targets. This suggests that this compound could modulate novel biological pathways. Exploring these potential targets is a key avenue for future research.
One area of interest stems from the discovery of 6-phenylhexanamide (B1615602) derivatives as potent and stereoselective activators of mitofusins (MFN1 and MFN2). acs.orgnih.govnih.gov These proteins are crucial for mitochondrial fusion, and their dysfunction is implicated in neurodegenerative diseases like Charcot-Marie-Tooth disease type 2A. nih.gov Researchers are likely to investigate whether this compound or its simple amide derivatives can also act as mitofusin activators, potentially offering a new therapeutic strategy for mitochondrial disorders.
Another promising area involves the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). This transcription factor is a key regulator in the immune system, and its inhibition is a therapeutic target for autoimmune diseases. nih.gov Structurally related compounds, such as 6-oxo-4-phenyl-hexanoic acid derivatives, have been identified as RORγt modulators. researchgate.netmdpi.com Future studies could screen this compound for activity at RORγt, which could lead to the development of new immunomodulatory agents.
The structural similarity of this compound to γ-aminobutyric acid (GABA) also suggests it could interact with targets in the central nervous system. Pharmacophore models for GABA uptake inhibitors and GABA-A receptor modulators have been developed to guide the design of new neurologically active compounds. nih.govnih.govacs.org Applying these models to this compound could reveal potential interactions with GABAergic systems, opening up research into its use for conditions like epilepsy or anxiety.
| Potential Target Class | Rationale Based on Structural Analogues | Therapeutic Area |
| Mitofusins (MFN1/2) | 6-phenylhexanamide derivatives are known activators. acs.orgnih.gov | Neurodegenerative Diseases |
| RORγt | 6-oxo-4-phenyl-hexanoic acid derivatives are RORγt modulators. researchgate.net | Autoimmune Diseases |
| GABA Receptors/Transporters | Structural resemblance to GABA suggests potential interaction with the GABAergic system. nih.govnih.gov | Neurological Disorders |
| Amino Acid Metabolism Enzymes | Non-natural amino acids can act as inhibitors of enzymes involved in amino acid metabolism. researchgate.netrsc.org | Cancer, Metabolic Disorders |
Rational Design of Advanced Analogues with Enhanced Specificity and Potency
Building on the exploration of new biological targets, the rational design of advanced analogues of this compound is a critical next step. This involves systematically modifying the parent structure to improve its binding affinity, selectivity for a specific target, and pharmacokinetic properties.
Pharmacophore-based design is a powerful tool in this endeavor. By identifying the key chemical features required for activity at a target, such as the mitofusin activating pharmacophore, researchers can design new molecules that fit the model more effectively. nih.gov For this compound, this could involve modifying the position of the amino group, altering the length of the alkyl chain, or substituting the phenyl ring to enhance interactions with the target protein. For example, in the development of mitofusin activators, replacing a phenyl group with a 4-hydroxy cyclohexyl group led to a candidate with improved potency and oral bioavailability. nih.govnih.gov
Structure-activity relationship (SAR) studies will be essential. nih.gov This involves synthesizing a series of analogues where specific parts of the molecule are changed one at a time and evaluating how these changes affect biological activity. For instance, if targeting RORγt, SAR studies could explore how different substituents on the phenyl ring influence inverse agonist activity. nih.gov
The incorporation of unnatural amino acids into peptides and other molecules is a growing strategy in drug discovery to enhance properties like metabolic stability and target binding. researcher.life Advanced analogues of this compound could be designed as unique building blocks for peptidomimetics or as fragments for inhibitor development against protein-protein interactions. researchgate.net
| Design Strategy | Objective | Example Application |
| Pharmacophore-Based Design | To create molecules with optimal features for binding to a specific target. nih.govwustl.edu | Designing analogues that better fit the mitofusin activator pharmacophore for improved potency. |
| Structure-Activity Relationship (SAR) | To systematically probe how molecular modifications impact biological activity. nih.gov | Evaluating different phenyl ring substitutions to maximize RORγt inhibitory activity. |
| Bioisosteric Replacement | To replace a functional group with another that has similar physical or chemical properties to improve pharmacokinetics. | Replacing the carboxylic acid with a tetrazole to potentially increase metabolic stability and cell permeability. |
| Peptidomimetic Incorporation | To use the analogue as a building block for larger molecules with enhanced properties. | Incorporating the molecule into a peptide sequence to create a more stable and potent therapeutic. |
Q & A
Q. What experimental controls are mandatory when studying the metabolic stability of this compound in hepatic microsomes?
- Methodology : Include:
- Positive controls (e.g., verapamil for CYP3A4 activity).
- Negative controls (heat-inactivated microsomes).
- Internal standards (deuterated analogs) for LC-MS quantification.
- Triplicate runs to account for inter-individual enzyme variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
